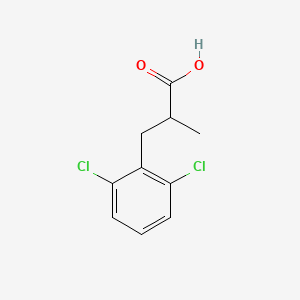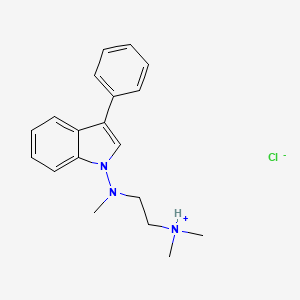
N,N,N'-Trimethyl-N'-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride: is a heterocyclic organic compound with the molecular formula C19H23N3·HCl and a molecular weight of 329.87 g/mol . This compound is known for its unique structure, which includes an indole ring, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride typically involves the reaction of 3-phenylindole with N,N-dimethylethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .
化学反应分析
Types of Reactions: N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
Chemistry: N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of indole-containing drugs .
Medicine: Its indole ring is a common motif in many biologically active compounds, making it a valuable scaffold for drug development .
Industry: In the industrial sector, N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride is used in the production of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .
相似化合物的比较
- N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine dihydrochloride
- N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine sulfate
- N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine phosphate
Comparison: Compared to its similar compounds, N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride is unique due to its specific salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly suitable for certain applications where these properties are critical .
属性
CAS 编号 |
57647-35-5 |
|---|---|
分子式 |
C19H24ClN3 |
分子量 |
329.9 g/mol |
IUPAC 名称 |
dimethyl-[2-[methyl-(3-phenylindol-1-yl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C19H23N3.ClH/c1-20(2)13-14-21(3)22-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)22;/h4-12,15H,13-14H2,1-3H3;1H |
InChI 键 |
LWSDQRSJVPCQRC-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
相关CAS编号 |
60662-16-0 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12299414.png)

![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12299433.png)
![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)
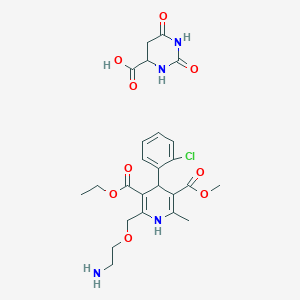

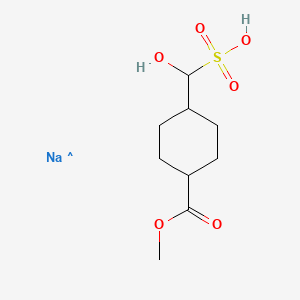
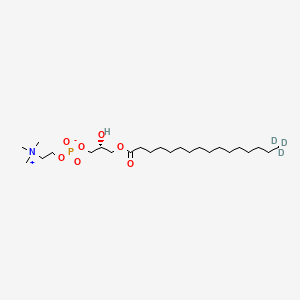
![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)

![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)
